molecular formula C23H22ClN7O2 B2768102 (4-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920417-54-5

(4-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No. B2768102
CAS RN: 920417-54-5
M. Wt: 463.93
InChI Key: ANGSZDHXZLVROE-UHFFFAOYSA-N
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Description

This compound is a type of heterocyclic compound, which is a cyclic compound with at least two different elements as atoms of ring members . It’s part of the triazole family, which are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of similar compounds involves the use of hydrazine hydrate in the presence of a starting material in ethanol . A mixture of certain compounds was taken in DMF and added 1.5 equivalents of piperidine then refluxed the mixture for appropriate times .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using IR, 1H, 13C NMR, and mass spectral data . The structure of a similar compound was solved unambiguously by single-crystal X-ray diffraction (SXRD), which confirms the structures .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the 13C NMR spectra of certain compounds showed the coupling between the fluorine atoms and the carbons (C2–C6) of the aryl rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the IR absorption spectra of certain compounds were characterized by the presence of two signals for C=O groups .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including the compound , have demonstrated antiviral potential. For instance:

Nonlinear Optics

The compound 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) has been explored for its potential in nonlinear optics . Second and third harmonic generation studies at different wavelengths confirmed its suitability for these applications .

Crystal Structure

A novel single crystal of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate was synthesized via a one-pot sequential strategy. X-ray diffraction analysis revealed a layer structure formed by hydrogen bonding between C–H···O and C–H···N interactions .

Mechanism of Action

The mechanism of action of similar compounds has been investigated. The cell cycle analysis is done to investigate the mechanism and the mode of action of the newly synthesized compounds .

Future Directions

The future directions of research on similar compounds could involve synthesizing and studying their antimicrobial, antioxidant, and antiviral potential . The therapeutic importance of triazole derivatives as confirmed in the literature, it was decided to synthesize and study their antimicrobial, antioxidant, and antiviral potential .

properties

IUPAC Name

(4-chlorophenyl)-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN7O2/c1-2-33-19-9-7-18(8-10-19)31-22-20(27-28-31)21(25-15-26-22)29-11-13-30(14-12-29)23(32)16-3-5-17(24)6-4-16/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGSZDHXZLVROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

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